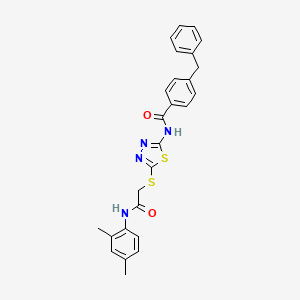
4-benzyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O2S2 and its molecular weight is 488.62. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
- Compounds containing a thiadiazole scaffold and benzamide groups, similar to the compound , have shown promising in vitro anticancer activity against human cancer cell lines like melanoma, leukemia, cervical cancer, and breast cancer. The synthesis of these compounds involved microwave irradiation, and their structures were confirmed through various spectral studies. Notably, some synthesized hybrids exhibited anticancer activity with GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Antiallergy Activity
- A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to the compound of interest, were synthesized and tested for antiallergy activity. Many of these analogues demonstrated significant potency in inhibiting allergic reactions in animal models, surpassing the effects of disodium cromoglycate, a known antiallergy agent (Hargrave et al., 1983).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized to study their effect in inhibiting steel corrosion in acidic solutions. These compounds have demonstrated superior stability and higher inhibition efficiencies, suggesting their potential use as corrosion inhibitors (Hu et al., 2016).
Antibacterial Agents
- Novel analogs of benzothiazolyl-pyrazole derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited non-cytotoxic concentrations in cytotoxicity assays against mammalian cell lines, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Carbonic Anhydrase Inhibition
- Compounds with a thiadiazole structure have been investigated as inhibitors of carbonic anhydrases, key enzymes in many physiological processes. Some of these compounds inhibited carbonic anhydrase isoforms in the low micromolar to nanomolar range, suggesting their potential use in related therapeutic applications (Ulus et al., 2016).
Nematocidal Activity
- Certain thiadiazole amide derivatives have been synthesized and evaluated for their nematocidal activities, with some compounds showing high mortality rates against Bursaphelenchus xylophilus, a significant agricultural pest (Liu et al., 2022).
Propriétés
IUPAC Name |
4-benzyl-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-17-8-13-22(18(2)14-17)27-23(31)16-33-26-30-29-25(34-26)28-24(32)21-11-9-20(10-12-21)15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBBKELLIYIDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

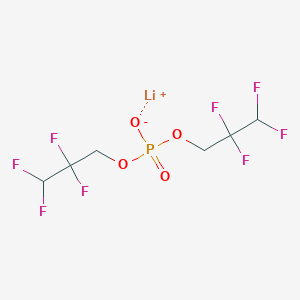
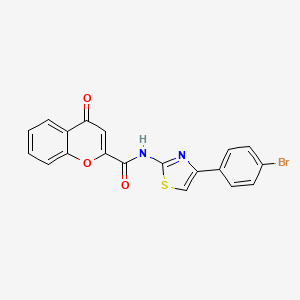
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2665563.png)
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)
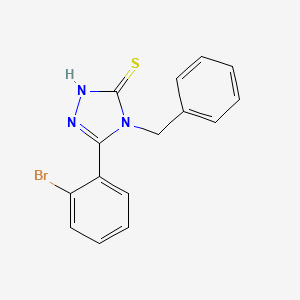
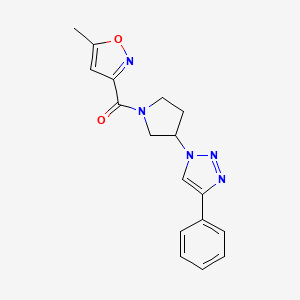
![6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2665574.png)
![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2665579.png)
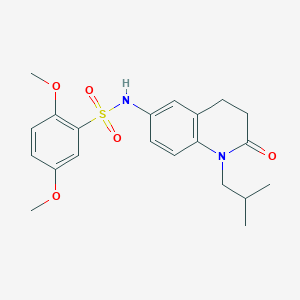
![8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2665582.png)